(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol typically involves the extraction from natural sources or chemical synthesis. One common method is the extraction from birch bark, where it is isolated along with other triterpenoids like betulin and betulinic acid . The extraction process involves:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Chromatographic Separation: Utilizing techniques like column chromatography to purify the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant materials. Supercritical fluid extraction using carbon dioxide is a preferred method due to its efficiency and environmental friendliness . This method allows for the extraction of high-purity compounds without the use of harmful solvents.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol undergoes various chemical reactions, including:
Oxidation: Conversion to lupeol acetate or lupeol oxide using oxidizing agents like chromyl chloride.
Reduction: Reduction reactions to modify the functional groups on the lupane skeleton.
Substitution: Substitution reactions to introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Chromyl chloride, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Lupeol Acetate: Formed through acetylation reactions.
Lupeol Oxide: Formed through oxidation reactions.
Scientific Research Applications
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol involves multiple molecular targets and pathways:
Comparison with Similar Compounds
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol is often compared with other triterpenoids like betulin and betulinic acid:
Betulin: Similar structure but differs in the functional groups, leading to different biological activities.
Betulinic Acid: Known for its potent anti-cancer properties, but less effective as an anti-inflammatory agent compared to this compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and diverse biological activities make it a valuable subject for further study and application.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24?,25+,27+,28-,29+,30+/m0/s1 |
InChI Key |
MQYXUWHLBZFQQO-UPIGTVCGSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |
Synonyms |
lup-20(29)-en-3-ol lup-20(29)-en-3beta-ol lup-20(29)-ene-3alpha-ol lupeol lupeol, (3alpha)-isomer lupeol, (3beta,18beta,19beta)-isome |
Origin of Product |
United States |
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